1-Heptadecene
Overview
Description
1-Heptadecene is an unbranched seventeen-carbon alkene with one double bond between the first and second carbon atoms. Its molecular formula is C₁₇H₃₄ , and it has a molecular weight of 238.4519 g/mol . This compound is also known by other names such as Hexahydroaplotaxene and Heptadec-1-ene .
Mechanism of Action
Target of Action
1-Heptadecene is an unbranched seventeen-carbon alkene
Biochemical Pathways
This compound is produced by certain bacteria, such as Jeotgalicoccus species, through a novel P450 fatty acid decarboxylase . This enzyme converts intermediates of fatty acid biosynthesis into terminal olefins
Biochemical Analysis
Biochemical Properties
1-Heptadecene plays a significant role in biochemical reactions, particularly in the synthesis of hydrocarbons from long-chain fatty acids. It interacts with enzymes such as decarboxylases, which catalyze the decarboxylation of fatty acids to produce alkenes. For instance, in microalgae, the decarboxylation of a C18 monounsaturated fatty acid leads to the formation of this compound . This interaction is crucial for the production of biofuels and other industrial applications.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed that the production of this compound in microalgae is dependent on light and varies with growth phase and temperature . This compound can affect the expression of genes involved in fatty acid metabolism and may play a role in the regulation of cellular energy balance.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. It is produced through the decarboxylation of fatty acids by enzymes such as decarboxylases. This process involves the removal of a carboxyl group from the fatty acid, resulting in the formation of this compound . The compound may also interact with other biomolecules, influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by factors such as temperature, light, and the presence of other chemicals. Studies have shown that the amount of this compound produced by microalgae varies with growth phase and temperature . Long-term effects on cellular function may include changes in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, it may have minimal impact on cellular function, while higher doses could lead to toxic or adverse effects. The threshold effects observed in these studies are crucial for determining safe and effective dosages for potential therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that convert long-chain fatty acids into alkenes. This process is light-dependent and involves the decarboxylation of fatty acids by specific enzymes . The metabolic flux and levels of metabolites such as fatty acids and alkenes are influenced by the presence of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments
Subcellular Localization
This compound is localized in specific subcellular compartments, such as the chloroplasts in microalgae Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications
Preparation Methods
1-Heptadecene can be synthesized through various methods. One common synthetic route involves the dehydration of stearic acid . This process typically requires specific reaction conditions, such as the presence of a dehydrating agent and elevated temperatures. Industrial production methods often involve catalytic dehydrogenation of long-chain alkanes .
Chemical Reactions Analysis
1-Heptadecene undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation of this compound in the presence of a catalyst such as palladium on carbon can convert it to heptadecane.
Substitution: Halogenation reactions, where halogens like chlorine or bromine are added to the double bond, can produce dihaloalkanes.
Scientific Research Applications
1-Heptadecene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the behavior of alkenes in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is utilized in the production of lubricants, surfactants, and polymers.
Comparison with Similar Compounds
1-Heptadecene can be compared with other similar compounds such as:
1-Hexadecene: A sixteen-carbon alkene with similar chemical properties but a shorter carbon chain.
1-Octadecene: An eighteen-carbon alkene with a longer carbon chain, often used in similar applications.
This compound is unique due to its specific carbon chain length, which provides distinct physical and chemical properties that are valuable in various industrial and research applications.
Properties
IUPAC Name |
heptadec-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3H,1,4-17H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOBXTDBFNCOBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873236 | |
Record name | 1-Heptadecene | |
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Molecular Weight |
238.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; mp = 10-11 deg C; [Aldrich MSDS] | |
Record name | Alkenes, C>10 .alpha.- | |
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Record name | 1-Heptadecene | |
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Record name | 1-Heptadecene | |
Source | Human Metabolome Database (HMDB) | |
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Vapor Pressure |
0.000454 [mmHg] | |
Record name | 1-Heptadecene | |
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CAS No. |
6765-39-5, 26266-05-7, 64743-02-8 | |
Record name | 1-Heptadecene | |
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Record name | 1-Heptadecene | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-heptadecene?
A1: this compound has the molecular formula C17H34 and a molecular weight of 238.47 g/mol.
Q2: Which spectroscopic techniques are used to characterize this compound?
A2: Researchers utilize Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , , , , , , , , , , , , , , , , ], Nuclear Magnetic Resonance (NMR) [, , ], and Infrared Spectroscopy (IR) [] to identify and characterize this compound.
Q3: What is the dielectric behavior of this compound?
A3: Studies on dielectric relaxation reveal that this compound, as a pure liquid, exhibits increasing mean relaxation times and viscosity with increasing chain length. []
Q4: Is this compound found naturally? If so, where?
A4: Yes, this compound is found in various natural sources. It's a constituent of the essential oil extracted from the leaves of Justicia secunda Vahl, a tropical plant. [] It's also present in the volatile oils of Calotropis procera, a plant species belonging to the Asclepiadaceae family. [, ] Furthermore, this compound is found in blue-green algae, specifically in cultures of Oscillatoria splendida, O. amoena, and Anabaena macrospora. []
Q5: How do flour beetles utilize this compound?
A5: this compound acts as a repellent for both red flour beetles (Tribolium castaneum) and confused flour beetles (T. confusum). This suggests a role in interspecies and intraspecies communication. [, ]
Q6: Does this compound have any known biological activity?
A6: Research suggests that this compound, isolated from Cirsium japonicum var. ussuriense (a thistle variety), exhibits anti-inflammatory properties. It achieves this by inhibiting caspase-1 activation, an enzyme involved in the inflammatory process. [, ] Additionally, this compound demonstrates antibacterial activity against E. coli and S. aureus.[24]
Q7: Can this compound be synthesized from stearic acid?
A7: Yes, this compound can be produced from stearic acid through a decarbonylative dehydration reaction. This reaction typically requires a catalyst and specific reaction conditions. [, , ]
Q8: What type of catalysts are effective for converting stearic acid to this compound?
A8: Several catalysts have been explored for this conversion. These include noble metal catalysts like Pd/C [], non-noble bimetallic catalysts like NiFe/C [], and partially reduced metal oxide catalysts like MoOx-600. [] Each catalyst displays varying degrees of selectivity and efficiency in producing this compound.
Q9: What is the role of acetic anhydride in the production of this compound from stearic acid?
A9: Acetic anhydride plays a crucial role in enhancing the decarbonylation/dehydration of stearic acid to this compound. When used in an equimolar ratio with stearic acid, it forms a mixed anhydride system that facilitates a more efficient and selective conversion to the desired 1-alkene. []
Q10: What are the potential applications of this compound?
A10: this compound holds potential applications in various fields. It's considered a potential biofuel candidate due to its presence in the lipid profile of the red alga Rhodymenia pseudopalmata. [] Its presence in safflower sprout leafy suggests potential use as a flavoring agent in food products. []
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